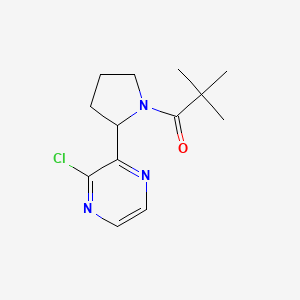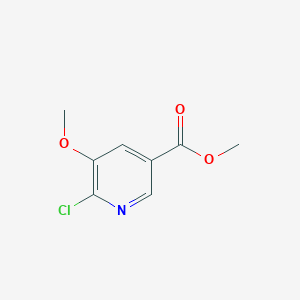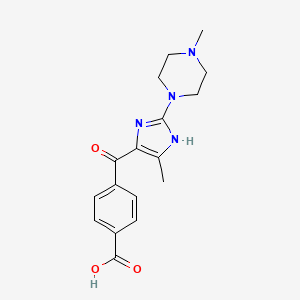
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, a pyrazine ring, and a chloro group . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
This compound has a molecular weight of 225.68 . Other physical and chemical properties such as boiling point, melting point, solubility, and stability under various conditions are not specified in the available data .Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Spectroscopy
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one has been a subject of research mainly in the field of chemical characterization and spectroscopy. For instance, studies have utilized nuclear magnetic resonance (NMR) experiments for the assignments of 1H and 13C NMR signals, which are crucial for investigating catalyzing mechanisms and may provide reference for assignments of similar chemicals (Cui Yan-fang, 2008).
Synthesis of Structurally Diverse Compounds
The compound and its derivatives have been used as starting materials for the synthesis of a wide array of structurally diverse compounds. Notable research includes the generation of a structurally diverse library through alkylation and ring closure reactions using related compounds, aiming to produce dithiocarbamates, thioethers, and various derivatives with potential biological interest (G. Roman, 2013).
Catalysis and Ligand Synthesis
The compound has been involved in research focusing on catalysis and ligand synthesis. For example, research has been conducted on the orientation towards asymmetric transfer hydrogenation of ketones catalyzed by related complexes. This involves understanding the influence of catalyst structure, reaction conditions, and the identity of ketone substrates in the transfer hydrogenation reactions (Makhosazane N. Magubane et al., 2017).
Molecular Docking and Antimicrobial Activity
There's notable research on the synthesis, molecular docking, and in vitro screening of newly synthesized derivatives. These studies often involve in silico molecular docking screenings towards various target proteins and evaluating the antimicrobial and antioxidant activity of the newly prepared products, indicating the compound's relevance in pharmaceutical research (E. M. Flefel et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[2-(3-chloropyrazin-2-yl)pyrrolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-13(2,3)12(18)17-8-4-5-9(17)10-11(14)16-7-6-15-10/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILFRUJOGDMDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCC1C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(3-Chloropyrazin-2-yl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)


![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1399316.png)
![Benzothiazolium, 2-[[3-[2-[4-(dimethylamino)phenyl]ethenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]methyl]-3-methyl-, perchlorate (1:1)](/img/structure/B1399317.png)

